molecular formula C12H11NO2 B3213062 2-Hydroxy-6-(3-methoxyphenyl)pyridine CAS No. 1111110-35-0

2-Hydroxy-6-(3-methoxyphenyl)pyridine

Cat. No.: B3213062
CAS No.: 1111110-35-0
M. Wt: 201.22 g/mol
InChI Key: QABFFZSGMYANJS-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(3-methoxyphenyl)pyridine is a pyridine derivative characterized by a hydroxyl group at the 2-position of the pyridine ring and a 3-methoxyphenyl substituent at the 6-position. The hydroxyl group may confer acidity and hydrogen-bonding capabilities, while the methoxy substituent enhances lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name

6-(3-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(14)13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFFZSGMYANJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671745
Record name 6-(3-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-35-0
Record name 6-(3-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(3-methoxyphenyl)pyridine typically involves the reaction of 2-hydroxy-6-bromopyridine with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(3-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-Oxo-6-(3-methoxyphenyl)pyridine.

    Reduction: 2-Hydroxy-6-(3-methoxyphenyl)piperidine.

    Substitution: 2-Alkoxy-6-(3-methoxyphenyl)pyridine or 2-Acyl-6-(3-methoxyphenyl)pyridine.

Scientific Research Applications

2-Hydroxy-6-(3-methoxyphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(3-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Hydroxy-6-(3-methoxyphenyl)pyridine with structurally or functionally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
2-Hydroxy-6-(4-methoxyphenyl)pyridine 154476-88-7 C₁₂H₁₁NO₂ 201.22 2-OH, 6-(4-OCH₃-phenyl) Positional isomer; altered dipole moment and solubility compared to 3-methoxy analog
2-Hydroxy-6-(2-methylphenyl)pyridine 300395-32-8 C₁₂H₁₁NO 185.22 2-OH, 6-(2-CH₃-phenyl) Methyl group introduces steric hindrance; potential for modified reactivity
2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine N/A C₁₅H₁₃NO 223.27 Ethynyl linker, 6-CH₃, 3-OCH₃-phenyl Conjugation via ethynyl group; possible use in materials science
2-Ethyl-3-hydroxy-6-methylpyridine 2364-75-2 C₈H₁₁NO 137.18 3-OH, 2-CH₂CH₃, 6-CH₃ Used in pharmaceuticals; hydroxyl position affects hydrogen bonding
(2-Chloro-6-methoxypyridin-3-yl)methanol 1228898-61-0 C₇H₈ClNO₂ 187.60 2-Cl, 6-OCH₃, 3-CH₂OH Chlorine enhances electrophilicity; methanol improves solubility
(5,6-Dimethoxypyridin-3-yl)methanol 1138443-89-6 C₈H₁₁NO₃ 169.18 5-OCH₃, 6-OCH₃, 3-CH₂OH Multiple methoxy groups increase lipophilicity

Key Comparative Insights

Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound versus the 4-methoxy isomer (CAS 154476-88-7) demonstrates how substituent position alters electronic distribution. The para-substituted analog likely exhibits higher symmetry and distinct solubility profiles .

Functional Group Impact: Hydroxyl vs. Chlorine: Replacing the hydroxyl group with chlorine (e.g., CAS 1228898-61-0) introduces electron-withdrawing effects, increasing reactivity in nucleophilic substitutions but reducing hydrogen-bonding capacity . Methoxy vs.

Applications: 2-Ethyl-3-hydroxy-6-methylpyridine (CAS 2364-75-2) is utilized in pharmaceuticals, suggesting that hydroxyl positioning (3-OH vs. 2-OH) is critical for bioactivity. Its ethyl and methyl groups may optimize pharmacokinetics . Compounds with methanol substituents (e.g., CAS 1138443-89-6) are commercially available in bulk, indicating industrial relevance in synthetic intermediates .

Physicochemical Properties: The molar mass and lipophilicity trends correlate with substituent complexity. For instance, ethynyl-linked derivatives (C₁₅H₁₃NO) have higher molecular weights, which may influence melting points and vapor pressure .

Biological Activity

2-Hydroxy-6-(3-methoxyphenyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a hydroxyl group at the 2-position and a methoxyphenyl group at the 6-position of the pyridine ring, which contributes to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C15H17NO
  • CAS Number : 1111110-35-0

The presence of the hydroxyl group allows for hydrogen bonding, while the methoxy group enhances lipophilicity, potentially influencing the compound's interaction with biological membranes and proteins.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have highlighted the anticancer properties of this compound, particularly against several cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)Reference
MCF-70.34
HepG20.18

These values indicate that this compound is effective at low concentrations, suggesting a strong potential for development into a therapeutic agent.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Molecular Targets : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Enzyme Modulation : It may modulate the activity of specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells, contributing to its anticancer effects.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis and reduced viability in MCF-7 cells, indicating its potential as an anticancer agent .
  • HepG2 Cell Line Evaluation : Another investigation reported that this compound effectively induced apoptosis in HepG2 cells, with mechanisms involving caspase activation .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds.

CompoundIC50 (µM)Activity Type
Staurosporine16.7PIM-1 kinase inhibition
5-(2-Hydroxyphenyl)pyridin-2-olVariesAntimicrobial

This table illustrates that while other compounds exhibit notable activities, the unique structure of this compound may confer specific advantages in targeting certain biological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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